molecular formula C8H14O B13823181 3-Hexen-2-one, 3,4-dimethyl-, (E)- CAS No. 20685-46-5

3-Hexen-2-one, 3,4-dimethyl-, (E)-

Cat. No.: B13823181
CAS No.: 20685-46-5
M. Wt: 126.20 g/mol
InChI Key: WRHRFVOAEDXVPC-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylhex-3-en-2-one is an organic compound with the molecular formula C₈H₁₄O. It is a type of α,β-unsaturated ketone, characterized by the presence of a double bond between the third and fourth carbon atoms and a ketone functional group at the second carbon atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylhex-3-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of 3,4-dimethyl-2-pentanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enone .

Industrial Production Methods

In industrial settings, the production of 3,4-dimethylhex-3-en-2-one may involve the catalytic dehydrogenation of 3,4-dimethylhexan-2-one. This process uses metal catalysts such as palladium or platinum to remove hydrogen atoms and form the double bond, resulting in the desired enone .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylhex-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon or the double bond.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethylhex-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3,4-dimethylhex-3-en-2-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which makes the β-carbon more electrophilic. Additionally, the compound can participate in cycloaddition reactions, forming ring structures with other reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylhex-3-en-2-one is unique due to its combination of an α,β-unsaturated ketone structure with methyl groups at the third and fourth positions. This structural feature enhances its reactivity and makes it a valuable intermediate in various chemical reactions and industrial processes .

Properties

CAS No.

20685-46-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-3,4-dimethylhex-3-en-2-one

InChI

InChI=1S/C8H14O/c1-5-6(2)7(3)8(4)9/h5H2,1-4H3/b7-6+

InChI Key

WRHRFVOAEDXVPC-VOTSOKGWSA-N

Isomeric SMILES

CC/C(=C(\C)/C(=O)C)/C

Canonical SMILES

CCC(=C(C)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.